4-(Cyclopropylmethoxy)benzonitrile

Vue d'ensemble

Description

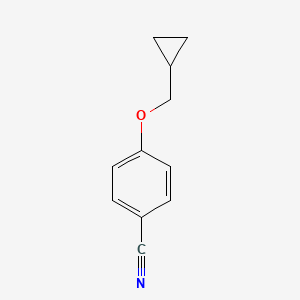

4-(Cyclopropylmethoxy)benzonitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is characterized by a benzonitrile core substituted with a cyclopropylmethoxy group at the para position. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitriles, including 4-(Cyclopropylmethoxy)benzonitrile, involves the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride to form oximes, followed by dehydration to yield the nitrile . This process can be carried out under mild conditions, making it suitable for industrial-scale production.

Industrial Production Methods

In industrial settings, the synthesis of benzonitriles often employs green chemistry approaches to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency of the reaction while reducing waste and energy consumption . This method allows for the recycling of ionic liquids, further improving the sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclopropylmethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 4-(Cyclopropylmethoxy)benzonitrile serves as a building block for synthesizing more complex organic molecules. Its unique structural attributes allow researchers to explore new synthetic pathways and develop novel compounds with specific properties .

Biology

Biologically, this compound is investigated for its potential interactions with enzymes and receptors. It may act as a ligand in binding studies, providing insights into enzyme mechanisms and protein interactions. The cyclopropylmethoxy group can significantly influence binding affinity and specificity, making it a valuable tool in biochemical research .

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties. It is considered a precursor for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Research indicates that similar nitrile compounds have exhibited antibacterial, antifungal, and anti-inflammatory activities, suggesting potential therapeutic applications for this compound as well .

Industry

The compound finds utility in the production of specialty chemicals and materials. Its unique properties may enhance the performance characteristics of industrial products, making it an attractive candidate for various applications in materials science .

Case Studies and Research Findings

Recent studies have highlighted the importance of benzonitrile derivatives in therapeutic applications. For instance:

- A patent discusses benzonitrile derivatives capable of inhibiting kinases involved in various diseases such as cancer and rheumatoid arthritis .

- Research indicates that compounds structurally similar to this compound may possess novel modes of action against resistant bacterial strains .

These findings underscore the potential of this compound in developing innovative treatments for complex diseases.

Mécanisme D'action

The mechanism of action of 4-(Cyclopropylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzonitrile: The parent compound without the cyclopropylmethoxy group.

4-Methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

4-(Cyclopropylmethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

4-(Cyclopropylmethoxy)benzonitrile is unique due to the presence of the cyclopropylmethoxy group, which can impart different chemical and physical properties compared to its analogs. This structural variation can affect its reactivity, binding interactions, and overall utility in research and industrial applications .

Activité Biologique

4-(Cyclopropylmethoxy)benzonitrile is an organic compound characterized by a cyclopropylmethoxy group attached to a benzonitrile moiety. Its molecular formula is C_{11}H_{11}NO, indicating it contains 11 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound's unique structural features suggest potential biological activities, although specific data on its mechanisms and effects remain limited.

Antimicrobial Properties

Research indicates that compounds similar to this compound have shown antibacterial and antifungal activities. Although direct studies on this specific compound are scarce, the presence of a nitrile group in similar structures has been associated with these properties. For instance, aromatic nitriles have been noted for their ability to inhibit bacterial growth and fungal proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Compounds with similar functionalities have been investigated for their ability to modulate inflammatory pathways, particularly through interactions with various cellular targets. This could position this compound as a candidate for further exploration in inflammatory disease models.

While the exact mechanism of action for this compound is not well-documented, it is hypothesized that its biological activity may involve interaction with specific receptors or enzymes within the body. Similar compounds often act as inhibitors or modulators of key biological pathways, including those involving G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Cyclopropylmethoxy)benzonitrile | C_{11}H_{11}NO | Ether linkage at the ortho position |

| 4-Acetyl-3-(cyclopropylmethoxy)benzonitrile | C_{12}H_{13}NO | Acetyl group addition enhances reactivity |

| 4-Cyclopropylmethoxy-2-fluorobenzonitrile | C_{11}H_{10}FNO | Fluorine substitution may alter electronic properties |

These comparisons highlight how variations in substitution patterns can significantly influence chemical properties and biological activities. The unique combination of a cyclopropyl group and methoxy linkage in this compound may offer unique pathways for future research and development.

Case Studies and Research Findings

Despite the limited direct research on this compound itself, several studies on related compounds provide valuable insights:

- Study on Antimicrobial Activity : A study investigating the antimicrobial effects of nitriles found that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Research : Research has shown that related compounds can effectively reduce inflammation in animal models by inhibiting pro-inflammatory cytokines, suggesting a possible avenue for therapeutic application.

- Pharmacological Profiling : A pharmacological profiling study highlighted the importance of structural modifications in enhancing the efficacy of nitrile-containing compounds against various biological targets, emphasizing the need for further exploration of compounds like this compound .

Propriétés

IUPAC Name |

4-(cyclopropylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFJPOSRSRESGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651430 | |

| Record name | 4-(Cyclopropylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019619-83-0 | |

| Record name | 4-(Cyclopropylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.